molecular formula C9H10N2O B1613282 (5-Methyl-1H-indazol-3-yl)methanol CAS No. 518990-04-0

(5-Methyl-1H-indazol-3-yl)methanol

Cat. No.: B1613282
CAS No.: 518990-04-0
M. Wt: 162.19 g/mol
InChI Key: GAEAFGIMXQRNTK-UHFFFAOYSA-N
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Description

(5-Methyl-1H-indazol-3-yl)methanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-indazol-3-yl)methanol typically involves the reaction of 5-methylindazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-methyl-1H-indazole-3-carboxaldehyde or 5-methyl-1H-indazole-3-carboxylic acid .

Scientific Research Applications

(5-Methyl-1H-indazol-3-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5-Methyl-1H-indazol-3-yl)methanol include other indazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. For example, the presence of the hydroxyl group at the 3-position and the methyl group at the 5-position can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

(5-methyl-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEAFGIMXQRNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625970
Record name (5-Methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-04-0
Record name (5-Methyl-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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